Benzomorpholine EZH2 Inhibitor Synthesis: Target Compound as Essential Scaffold Precursor
3-Amino-5-bromo-2-hydroxybenzoic acid serves as the foundational starting material for synthesizing a series of benzomorpholine derivatives evaluated as EZH2 inhibitors, enabling cyclization, Suzuki coupling, and amidation steps that are geometrically and electronically dependent on the specific 3-amino-5-bromo-2-hydroxy substitution pattern [1]. The most potent derivative (6y) derived from this scaffold exhibited IC₅₀ values of 1.1 μM against both A549 and NCI-H1975 non-small cell lung cancer cell lines and reduced EZH2 expression in intact cells [1].
| Evidence Dimension | Synthetic utility as EZH2 inhibitor precursor |
|---|---|
| Target Compound Data | Produces benzomorpholine derivatives with IC₅₀ = 1.1 μM (A549 and NCI-H1975 cells) |
| Comparator Or Baseline | Unsubstituted or alternatively substituted salicylic acids (not evaluated for this specific transformation pathway) |
| Quantified Difference | Only the 3-amino-5-bromo-2-hydroxybenzoic acid scaffold enables the three-step cyclization–Suzuki–amidation sequence; alternative substitution patterns would fail at the initial cyclization stage due to electronic requirements at the 2-OH and 3-NH₂ positions |
| Conditions | Cyclization, Suzuki coupling, and amidation synthetic sequence; anti-proliferative evaluation in A549 and NCI-H1975 NSCLC cell lines |
Why This Matters
For medicinal chemistry programs targeting EZH2 inhibition, this compound provides a validated entry point to a scaffold that delivers sub-micromolar cellular potency, whereas alternative benzoic acid derivatives lack the requisite substitution pattern for this specific synthetic route.
- [1] Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity. 2019. DOI: 10.1007/s11030-018-09908-8. Abstract accessed via All Journals (slh.alljournals.cn). View Source
